K134

PDE3 inhibition IC50 selectivity

K134 (OPC33509) is a direct-acting PDE3 inhibitor with 3-5× the potency of cilostazol in antiplatelet, vasodilatory, and anti-hyperplastic assays. Unlike the prodrug cilostazol, K134 exerts immediate, metabolite-independent inhibition, ensuring reproducible dose-response data across preclinical models. Validated in rat MCA occlusion (31% infarct reduction at 30 mg/kg) and laurate-induced PAD models where cilostazol and clopidogrel failed. With a completed Phase 2 trial (NCT00783081), K134 bridges preclinical and clinical antiplatelet research. Ideal for ischemic stroke, PAD, and vascular remodeling studies requiring high-efficacy PDE3 blockade without hemorrhagic confounding.

Molecular Formula C22H29N3O4
Molecular Weight 399.5 g/mol
CAS No. 189362-06-9
Cat. No. B1673206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK134
CAS189362-06-9
Synonyms6-(3-(3-cyclopropyl-3-(2-hydroxycyclohexyl)ureido)propoxy)-2(1H)-quinolinone
K 134 compound
K-134 compound
K134 compound
OPC 33509
OPC-33509
Molecular FormulaC22H29N3O4
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N(C2CC2)C(=O)NCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O
InChIInChI=1S/C22H29N3O4/c26-20-5-2-1-4-19(20)25(16-7-8-16)22(28)23-12-3-13-29-17-9-10-18-15(14-17)6-11-21(27)24-18/h6,9-11,14,16,19-20,26H,1-5,7-8,12-13H2,(H,23,28)(H,24,27)/t19-,20-/m1/s1
InChIKeyULGNGSQNNMKROG-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

K134 (CAS 189362-06-9): A Potent PDE3 Inhibitor for Antithrombotic and Vascular Research


K134 (also designated K-134 or OPC33509) is a synthetic small-molecule phosphodiesterase 3 (PDE3) inhibitor with the chemical formula C₂₂H₂₉N₃O₄ . It is a structural derivative of cilostazol and is distinguished by its high selectivity for the PDE3A and PDE3B isoforms [1]. Its primary mechanism involves the inhibition of cAMP degradation in platelets and vascular smooth muscle cells, leading to potent antiplatelet, vasodilatory, and anti-hyperplastic activities [2].

Why Generic Substitution is Not Advisable for K134 in PDE3-Targeted Research


While K134 shares its PDE3 inhibitory mechanism with the clinically approved agent cilostazol, they are not interchangeable due to significant, quantifiable differences in potency and selectivity. K134 is not a prodrug and exerts direct PDE3 inhibition, whereas cilostazol's activity is mediated in part by active metabolites, which introduces variability and confounds in vitro and ex vivo experiments [1]. Preclinical data indicate that K134's antiplatelet and antithrombotic effects are 3–5 times more potent than cilostazol, and this potency advantage has been demonstrated across multiple in vivo models, including cerebral infarction, peripheral arterial disease, and arteriovenous shunt thrombosis [2]. Substituting K134 with cilostazol or another PDE3 inhibitor would result in a different experimental potency profile, potentially invalidating dose-response relationships and cross-study comparisons [3].

Quantitative Differentiation Guide for K134 Against Cilostazol and In-Class Alternatives


Enzyme Inhibition: PDE3 Isoform Selectivity and Potency of K134

K134 exhibits potent, sub-micromolar inhibition of both PDE3A and PDE3B isoforms with high selectivity over other PDE families. Its IC₅₀ values are 0.1 µM for PDE3A and 0.28 µM for PDE3B, compared to 12.1 µM for PDE5, and >300 µM for both PDE2 and PDE4 . This high degree of PDE3 selectivity is a critical attribute for research applications aiming to isolate PDE3-mediated pathways.

PDE3 inhibition IC50 selectivity

In Vitro Antiplatelet Activity: K134 vs. Cilostazol in Platelet Aggregation Assays

In a head-to-head in vitro study, K134 demonstrated significantly greater potency in inhibiting rat platelet aggregation than its structural analog, cilostazol. This result confirms K134's enhanced antiplatelet activity at the cellular level [1]. In a separate study quantifying platelet aggregation induced by collagen and ADP, K134 inhibited rat platelet aggregation with IC₅₀ values of 2.5 µM and 3.2 µM, respectively [2].

antiplatelet IC50 thrombosis

In Vivo Antithrombotic Efficacy: Superior Protection in a Rat Cerebral Infarction Model

In a rat model of photothrombotic cerebral infarction, K134 provided a quantifiable, superior protective effect compared to cilostazol. Oral administration of K134 at 30 mg/kg significantly reduced cerebral infarct size to 87.5 ± 5.6 mm³, compared to 126.8 ± 7.5 mm³ in controls (P<0.01). Critically, cilostazol showed only weak effects on infarct size and MCA occlusion time even at a 10-fold higher dose of 300 mg/kg [1].

stroke cerebral infarction MCA occlusion

Functional Improvement in Peripheral Arterial Disease: K134 vs. Cilostazol and Clopidogrel

In a rat model of laurate-induced peripheral arterial disease (PAD), a 1-week course of repeated oral K134 significantly improved gait disturbance. In contrast, neither cilostazol nor clopidogrel (a P2Y12 inhibitor) produced a significant improvement in this model [1]. This indicates that K134's therapeutic effect extends beyond that of standard-of-care antiplatelet agents in this specific PAD model.

peripheral arterial disease intermittent claudication gait disturbance

Bleeding Risk Profile: K134 Demonstrates a Favorable Therapeutic Window

A critical differentiator for antithrombotic agents is the balance between efficacy and bleeding risk. In mice, a single oral dose of K134 at 30 mg/kg—a dose that achieves a plasma concentration of 13.6 ± 2.3 µM (sufficient to inhibit platelet aggregation)—did not significantly prolong bleeding time compared to controls (106 ± 5 s vs. 110 ± 5 s) [1]. Nonclinical reports also indicate that K134 has 'almost no prolongation effect on bleeding time at concentrations that inhibit platelet function' [2].

bleeding time safety therapeutic index

Clinical Development Status: Phase 2 Trial Completion in Intermittent Claudication

K134 is the only PDE3 inhibitor in its class to have completed a Phase 2 clinical trial specifically for intermittent claudication (NCT00783081). In this trial, both K134 and cilostazol significantly increased peak walking time compared to placebo when analyzed using a mixed-effects model and in the per-protocol population, and K134 showed good tolerability [1]. This clinical data set distinguishes K134 from purely preclinical tool compounds and validates its translational relevance.

clinical trial Phase 2 intermittent claudication

Optimal Research and Preclinical Applications for K134


Preclinical Modeling of Ischemic Stroke and Cerebral Infarction

K134 is a superior choice for researchers investigating novel therapies for acute ischemic stroke. Its potent, dose-dependent reduction in cerebral infarct size in the rat MCA occlusion model—a 31% reduction at 30 mg/kg compared to a lack of effect from a 10-fold higher dose of cilostazol—provides a robust and reproducible outcome [1]. The compound's favorable bleeding risk profile at effective doses [2] makes it an ideal tool for studying antithrombotic mechanisms in the brain without the confounding variable of hemorrhagic transformation.

In Vivo and Ex Vivo Studies of Peripheral Arterial Disease (PAD) Pathophysiology

K134 is uniquely suited for PAD research, particularly in models of intermittent claudication. It is the only PDE3 inhibitor shown to significantly improve gait disturbance in the laurate-induced PAD model, where cilostazol and clopidogrel were ineffective [3]. Its ability to increase hindlimb skeletal muscle blood flow and prevent adverse vascular remodeling [4] makes it a critical reagent for dissecting the molecular pathways linking PDE3 inhibition to improved microcirculation and functional recovery in ischemic limbs.

Translational Research in Thrombosis and Antiplatelet Therapy

For programs seeking to translate basic antiplatelet science into clinical applications, K134 offers a distinct advantage due to its advanced clinical development history. Having completed a Phase 2 trial in intermittent claudication (NCT00783081), K134 has a known human pharmacokinetic and tolerability profile [5]. This makes it a valuable reference compound for validating preclinical models and for comparative pharmacology studies against newer antiplatelet agents, providing a more clinically relevant benchmark than purely research-grade PDE3 inhibitors.

Vascular Biology Studies on Smooth Muscle Proliferation and Remodeling

K134 is an effective tool for investigating the anti-hyperplastic effects of PDE3 inhibition on vascular smooth muscle cells. It has demonstrated more potent anti-neointimal thickening activity than cilostazol, with a reported 3–5 fold increase in effect magnitude [6]. While neointimal thickening was minimal in the specific 6-month beagle dog graft model, K134's established in vitro potency and in vivo antiplatelet/vasodilatory actions support its use in shorter-term models of vascular injury and restenosis to study the direct effects of PDE3 inhibition on smooth muscle cell migration and proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for K134

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.